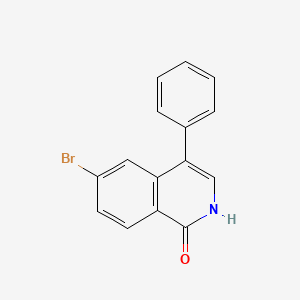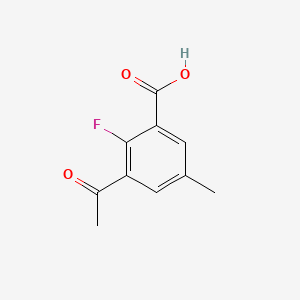
tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring, a pyrimidine moiety, and a boronate ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple stepsThe final step involves the protection of the pyrrolidine nitrogen with a tert-butyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, dihydropyrimidine derivatives, and various substituted pyrimidine compounds .
科学研究应用
Chemistry
In chemistry, tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .
Biology
In biological research, this compound is explored for its potential as a molecular probe. Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its boronate ester group can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and mechanical strength .
作用机制
The mechanism of action of tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain active site serine or threonine residues. This interaction can disrupt the enzyme’s function, leading to various biological effects.
相似化合物的比较
Similar Compounds
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyridine-1(2H)-carboxylate
Uniqueness
What sets tert-Butyl 3-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate apart from similar compounds is its unique combination of a pyrrolidine ring, a pyrimidine moiety, and a boronate ester group. This combination provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound in various fields of research and industry.
属性
分子式 |
C19H30BN3O5 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC 名称 |
tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]oxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H30BN3O5/c1-17(2,3)26-16(24)23-9-8-14(12-23)25-15-21-10-13(11-22-15)20-27-18(4,5)19(6,7)28-20/h10-11,14H,8-9,12H2,1-7H3 |
InChI 键 |
FPPPUJKKKDGWGU-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3CCN(C3)C(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)
![1,3-Difluoro-5-[2-fluoro-4-(4-hexylphenyl)phenyl]benzene](/img/structure/B14768953.png)


![iPrN[P(C6H4-p-Si(nBu)3)2]2](/img/structure/B14768987.png)

![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)


